[(3-chloro-5-fluorophenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(3-chloro-5-fluorophenyl)methylamine hydrochloride is an organic compound that features a substituted phenyl ring with both chlorine and fluorine atoms, attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-5-fluorophenyl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzaldehyde.
Reductive Amination: The aldehyde group of 3-chloro-5-fluorobenzaldehyde is subjected to reductive amination with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of (3-chloro-5-fluorophenyl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the phenyl ring.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary amines.
Coupling Reactions: The phenyl ring can participate in various coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (3-chloro-5-fluorophenyl)methylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new compounds.
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific receptors or enzymes, making it a candidate for further drug development.
Industry
In the industrial sector, (3-chloro-5-fluorophenyl)methylamine hydrochloride is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-chloro-5-fluorophenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-4-fluorophenyl)methylamine hydrochloride
- (3-chloro-5-bromophenyl)methylamine hydrochloride
- (3-chloro-5-fluorophenyl)ethylamine hydrochloride
Uniqueness
(3-chloro-5-fluorophenyl)methylamine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
90389-35-8 |
---|---|
Molecular Formula |
C8H10Cl2FN |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
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